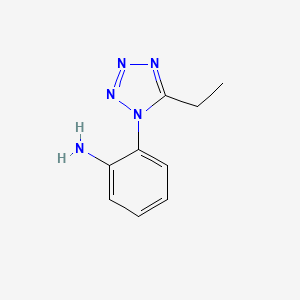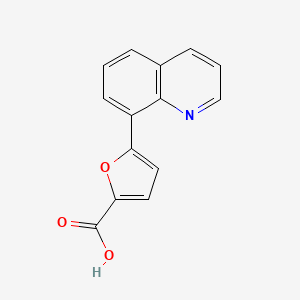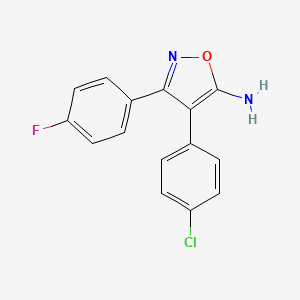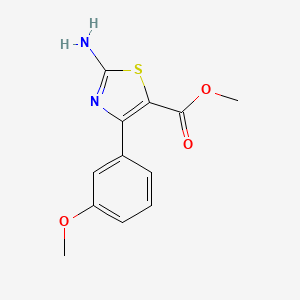
Methyl 2-amino-4-(3-methoxyphenyl)thiazole-5-carboxylate
説明
“Methyl 2-amino-4-(3-methoxyphenyl)thiazole-5-carboxylate” is a heterocyclic compound . It is a structural analogue of febuxostat, where a methylene amine spacer is incorporated between the phenyl ring and thiazole ring .
Synthesis Analysis
The synthesis of similar compounds involves the thionation-cyclization of enamino esters by nucleophilic ring-opening of oxazolones with different sodium alkoxides . Another method involves the reaction of 3-(2-Thienyl)-5-aryl-1-thiocarbamoyl-2-pyrazolines with hydrazonyol .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C12H12N2O3S/c1-16-8-5-3-4-7 (6-8)9-10 (11 (15)17-2)18-12 (13)14-9/h3-6H,1-2H3, (H2,13,14) . Chemical Reactions Analysis
2-Aminothiazoles are significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues . They are used to obtain free carbene particles and complexed with transition metals .Physical And Chemical Properties Analysis
The compound has a molecular weight of 264.3 . More specific physical and chemical properties such as melting point, solubility, etc., are not available in the search results.科学的研究の応用
1. Antimicrobial Evaluation Against Multidrug Resistant Strains
- Application Summary: 2-Aminothiazoles, including similar compounds to the one you mentioned, are used as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
- Methods of Application: The compounds were synthesized and characterized by FTIR and NMR (1H and 13C). Evaluation of antibacterial potential against multi-drug resistant clinical isolates was performed and minimum inhibitory concentration (MIC) values were determined .
- Results: Among all the synthesized compounds, some showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa at MIC 250 µg/mL and 375 µg/mL respectively .
2. Antibacterial and Antioxidant Activities
- Application Summary: Thiazole-based Schiff base compounds, including similar compounds to the one you mentioned, display significant pharmacological potential with an ability to modulate the activity of many enzymes involved in metabolism. They also demonstrated to have antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities .
- Methods of Application: Conventional and green approaches using ZnO nanoparticles as catalyst were used to synthesize thiazole-based Schiff base compounds .
- Results: Among the synthesized compounds, some showed good activities towards Gram-negative E. coli (14.40 ± 0.04), and Gram-positive S. aureus (15.00 ± 0.01 mm), respectively, at 200 μg/mL compared to amoxicillin (18.00 ± 0.01 mm and 17.00 ± 0.04) .
3. Antifungal Evaluation Against Multidrug Resistant Strains
- Application Summary: 2-Aminothiazoles, including similar compounds to the one you mentioned, have been synthesized and evaluated for their antifungal potential .
- Methods of Application: The compounds were synthesized and characterized by FTIR and NMR (1H and 13C). Evaluation of antifungal potential was performed .
- Results: Compound 2b showed maximum antifungal potential against Candida glabrata (ATCC 62934) with a zone of inhibition 21.0 mm as compared to the reference drug nystatin which showed lesser antifungal potential with a zone of inhibition of 19.1 mm. Candida albicans (ATCC 60387) showed maximum sensitivity to compound 2a with a zone of inhibition 20.0 mm. Its antifungal activity is more in comparison to reference drug nystatin with exhibited the zone of inhibition of 19.3 mm .
4. Inhibitors for Cyclin-dependent Kinase 5
- Application Summary: 2-Aminothiazoles, including similar compounds to the one you mentioned, are potent cyclin-dependent kinase 5 inhibitors and are therapeutic agents for the treatment of Alzheimer′s disease and other neurodegenerative disorders .
- Methods of Application: The compounds were synthesized and their inhibitory potential against cyclin-dependent kinase 5 was evaluated .
- Results: The synthesized compounds showed significant inhibitory potential against cyclin-dependent kinase 5 .
5. Antimicrobial Evaluation Against Multidrug Resistant Strains
- Application Summary: 2-Aminothiazoles, including similar compounds to the one you mentioned, have been synthesized and evaluated for their antimicrobial potential .
- Methods of Application: The compounds were synthesized and characterized by FTIR and NMR (1H and 13C). Evaluation of antimicrobial potential against multi-drug resistant clinical isolates was performed and minimum inhibitory concentration (MIC) values were determined .
- Results: Among all the synthesized compounds, some showed significant antimicrobial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa at MIC 250 µg/mL and 375 µg/mL respectively .
6. Antioxidant Activity
- Application Summary: Aminothiazole derivatives, including similar compounds to the one you mentioned, have demonstrated antioxidant activity .
- Methods of Application: The compounds were synthesized and their antioxidant activity was evaluated .
- Results: The compound [(4-amino-5-benzoyl-2-(4methoxyphenyl amino) thiazole]) known as dendrodoine analogs showed an ability to inhibit 2,2-azobis-3-ethylbenzthiazoline-6-sulfonic acid (ABTS) radical formation to the extent of 0.17 μM of 6-hydroxy-2,5,7,8 .
将来の方向性
特性
IUPAC Name |
methyl 2-amino-4-(3-methoxyphenyl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-16-8-5-3-4-7(6-8)9-10(11(15)17-2)18-12(13)14-9/h3-6H,1-2H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNXPTWWAWUDRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(SC(=N2)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674819 | |
| Record name | Methyl 2-amino-4-(3-methoxyphenyl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-(3-methoxyphenyl)thiazole-5-carboxylate | |
CAS RN |
1133115-46-4 | |
| Record name | Methyl 2-amino-4-(3-methoxyphenyl)-5-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-amino-4-(3-methoxyphenyl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(Morpholin-4-ylsulfonyl)methyl]benzoic acid](/img/structure/B1420337.png)
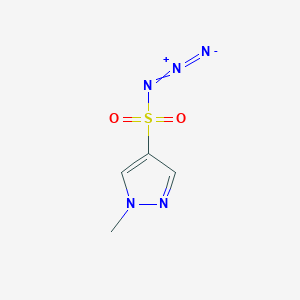
![3-[3-(2-Oxopiperidin-1-yl)propoxy]benzonitrile](/img/structure/B1420341.png)
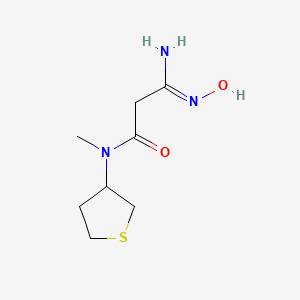
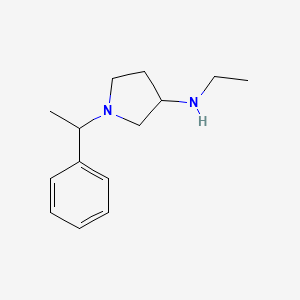
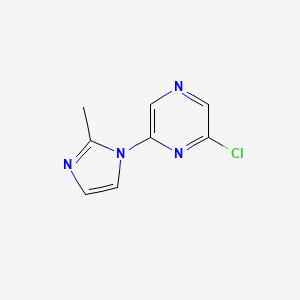
![7-Chloro-3-(2,4-difluorophenyl)-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1420348.png)
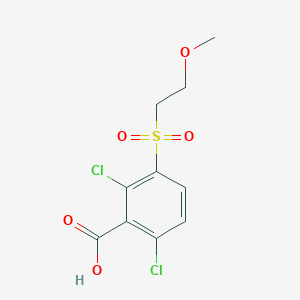
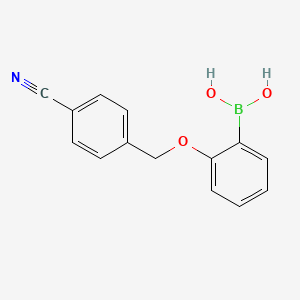
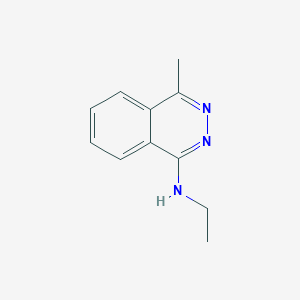
![3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol](/img/structure/B1420354.png)
